molecular formula C23H18N2O3S2 B11503970 1-(4-methylphenyl)-3-{(5E)-4-oxo-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione

1-(4-methylphenyl)-3-{(5E)-4-oxo-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B11503970
M. Wt: 434.5 g/mol
InChI Key: DNRROVRYDPUHRR-IPQOHRGYSA-N
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Description

1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core, a thiazolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic conditions. The thiazolidine ring is then introduced through a cyclization reaction involving a thiol and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPHENYL)-3-[(5E)-4-OXO-5-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRROLIDINE-2,5-DIONE is unique due to its combination of a pyrrolidine-2,5-dione core and a thiazolidine ring, along with various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways .

Properties

Molecular Formula

C23H18N2O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[(5E)-4-oxo-5-[(Z)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H18N2O3S2/c1-15-10-12-17(13-11-15)24-20(26)14-18(21(24)27)25-22(28)19(30-23(25)29)9-5-8-16-6-3-2-4-7-16/h2-13,18H,14H2,1H3/b8-5-,19-9+

InChI Key

DNRROVRYDPUHRR-IPQOHRGYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C\C=C/C4=CC=CC=C4)/SC3=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S

Origin of Product

United States

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